molecular formula C5H12O3S B095264 sec-Butyl methanesulfonate CAS No. 16156-54-0

sec-Butyl methanesulfonate

Cat. No. B095264
CAS RN: 16156-54-0
M. Wt: 152.21 g/mol
InChI Key: BQWQGEBNCNNFCI-UHFFFAOYSA-N
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Description

Sec-Butyl methanesulfonate is a chemical compound with the molecular formula C5H12O3S . It has a molecular weight of 152.21 . It is an alkylating agent that can cause genotoxic effects in mammalian cells .


Synthesis Analysis

Alkyl methanesulfonates are often used in the synthesis of drug substances . They are considered potential genotoxic impurities (PGIs), and their amount in drug substances and products should be limited . A trace analysis method for alkyl methanesulfonates in the delgocitinib drug substance using liquid–liquid extraction with an ionic liquid as the sample-solving medium has been developed .


Molecular Structure Analysis

The molecular structure of sec-Butyl methanesulfonate contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfonate .


Chemical Reactions Analysis

Sec-Butyl methanesulfonate is an alkylating agent . It has been shown to inhibit DNA synthesis and induce micronucleus formation in hamster V79 cells, which may be due to its ability to react with sulfonic acids and peroxides .


Physical And Chemical Properties Analysis

Sec-Butyl methanesulfonate is a liquid at 20 degrees Celsius . The refractive index is 1.43, and the specific gravity (20/20) is 1.11 .

Scientific Research Applications

  • Genotoxicity Assessment : Sulfonic acid esters, including sec-Butyl methanesulfonate, are considered potentially alkylating agents with genotoxic effects in bacterial and mammalian cell systems. Their genotoxic properties were assessed using in vitro approaches like the Ames mutagenicity test and the micronucleus test, with findings indicating their potential as genotoxicants (Glowienke et al., 2005).

  • Insecticidal Activity : Novel pyrazole methanesulfonates, including derivatives with sec-Butyl, demonstrated insecticidal activity with low acute mammalian toxicity. The compounds formed from amines with α-branching, such as sec-Butyl, showed high activity levels (Finkelstein & Strock, 1997).

  • Esterification Catalysis : sec-Butyl methanesulfonate has been used in the esterification of acetic acid, showing high yields under specific conditions. This highlights its role as an effective catalyst in esterification reactions (Luo Gen-xiang, 2004).

  • Microbial Metabolism : Although not directly related to sec-Butyl methanesulfonate, research into the microbial metabolism of methanesulfonic acid provides context on how related compounds are processed in biological systems (Kelly & Murrell, 1999).

  • Catalytic Synthesis : sec-Butyl methanesulfonate has been explored in the catalytic synthesis of esters, demonstrating its potential in enhancing reaction efficiency and yield. This application is important in the synthesis of various organic compounds (Wang Chao-yang, 2011).

Safety And Hazards

Sec-Butyl methanesulfonate is toxic if swallowed and causes skin irritation, serious eye irritation, and may cause cancer . It may also cause respiratory irritation .

properties

IUPAC Name

butan-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-4-5(2)8-9(3,6)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWQGEBNCNNFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923149
Record name 1-Methylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sec-Butyl methanesulfonate

CAS RN

16156-54-0
Record name 1-Methylpropyl methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16156-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1-methylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylpropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
WA Pryor, DM Huston, TR Fiske… - Journal of the …, 1964 - ACS Publications
The dissociation constants andchain transfer constants are given for ethyl peroxide,. sec-butyl peroxide, and isopropyl peroxide at 60 and 80 in styrene solutions. These data are …
Number of citations: 42 pubs.acs.org
RV Ku, J San Filippo Jr - Organometallics, 1983 - ACS Publications
… Di-sec-butyl peroxide was prepared by reaction of sec-butyl methanesulfonate and hydrogen peroxide as reported by Williams and Mosher;19 bp 54 C (21 torr) [lit.19 bp 59 C (50 torr)]. …
Number of citations: 4 pubs.acs.org
JM Fukuto, DA Newman, FR Jensen - Organometallics, 1987 - ACS Publications
… Then, 58.5 g (0.385 mol) of sec-butylmethanesulfonate, prepared by the method of Crossland and Servís17 from 2-butanol, [a]26D +11.03, was added neat to the tin anion solution over …
Number of citations: 11 pubs.acs.org
S Baj, A Chrobok, S Derfla - Green Chemistry, 2006 - pubs.rsc.org
Organic hydroperoxides undergo smooth nucleophilic displacement reactions with alkyl bromides in the presence of 30% water solution of NaOH in several ionic liquids (ILs) at room …
Number of citations: 25 pubs.rsc.org
CI Chern, R DiCosimo, R De Jesus… - Journal of the …, 1978 - ACS Publications
The reaction of superoxide with a representative series of alkyl halides and tosylates in Me2SO and benzenehas been shown to proceed by a pathway involving an initial Sn2 …
Number of citations: 42 pubs.acs.org
MIN SESAME, A Birara - 2012 - ir.haramaya.edu.et
… Methyl ethanesulfonate Ethyl methanesulfonate Ethyl ethanesulfonate n-propyl methanesulfonate Isopropyl methanesulfonate n-butyl methanesulfonate sec-butyl methanesulfonate …
Number of citations: 0 ir.haramaya.edu.et
L Ehrenberg, U Lundqvist, S Osterman, B Sparrman - Hereditas, 1966 - researchgate.net
… methyl ethanesulfonate ethyl methanesulfonate ethyl ethanesulfonate n-propyl methanesulfonate isopropyl methanesulfonate n-butyl methanesulfonate sec-butyl methanesulfonate …
Number of citations: 79 www.researchgate.net
AEIN BARLEY - academia.edu
… sec-butyl methanesulfonate …
Number of citations: 0 www.academia.edu
A Birara - 2012 - Haramaya University
Number of citations: 0

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